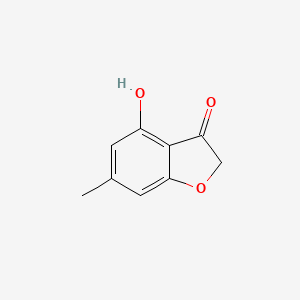

4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one

Description

4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one (CAS: 21861-22-3) is a benzofuranone derivative characterized by a hydroxy group at position 6 and a methyl group at position 7 of the benzofuran core. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. It is studied for its diverse applications in medicinal chemistry and organic synthesis, particularly as a precursor or intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name |

4-hydroxy-6-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-2-6(10)9-7(11)4-12-8(9)3-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTYUPHFRCASKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)COC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products Formed

Oxidation: Formation of 4-oxo-6-methyl-1-benzofuran-3(2H)-one.

Reduction: Formation of 4-hydroxy-6-methyl-1,2-dihydrobenzofuran.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one serves as a valuable building block for the development of more complex molecules. It can undergo various reactions including:

- Oxidation : Transforming the hydroxyl group into ketones or carboxylic acids.

- Reduction : Producing dihydrobenzofuran derivatives.

- Electrophilic Substitution : Modifying the benzofuran ring to introduce new functional groups.

These reactions facilitate the creation of diverse derivatives that can be explored for their unique properties and applications.

Biology and Medicine

Research indicates that this compound possesses potential antioxidant and anti-inflammatory properties. Studies have focused on its ability to modulate enzyme activities and cellular signaling pathways, which may contribute to therapeutic effects against various diseases. For instance:

- Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Neuroprotective Effects : Investigations into its role in neuroprotection suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

In the industrial sector, 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one is utilized in the synthesis of:

- Dyes : Its chemical structure allows for vibrant color production.

- Fragrances : The compound's stability makes it suitable for use in perfumes.

- Polymers : It acts as an intermediate in producing high-performance materials with enhanced properties.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study published on docking screening demonstrated that derivatives of this compound could serve as leads for developing new anticancer agents .

- Neuroprotective Properties : Research exploring its effects on neuronal cells indicated that it could reduce oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

- Industrial Synthesis : Case studies on its use in dye production showed that incorporating this compound can enhance color fastness and stability in textile applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuranone Derivatives

Structural and Electronic Effects of Substituents

- Hydroxy Groups: The presence of a hydroxy group at position 6 (common in all compounds) enhances hydrogen-bonding capacity and acidity, influencing solubility and reactivity. For example, 4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one is more water-soluble than its non-hydroxylated analogs .

- Benzylidene Groups: Compounds like 637753-86-7 and 859663-74-4 feature benzylidene substituents at position 2, which extend conjugation and stabilize the enone system. This modification increases UV absorption and redox activity, making them suitable for photochemical studies .

- Halogen and Methoxy Substituents: Chlorine and methoxy groups alter electronic properties. The dichloro derivative (637753-86-7) exhibits strong electron-withdrawing effects, while methoxy groups (859663-74-4) act as electron donors, modulating reactivity in nucleophilic additions .

Biological Activity

4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one, also known as 6-hydroxy-4-methylbenzofuran-3(2H)-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of hydroxyl and methyl groups enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : It modulates inflammatory pathways by interacting with proteins and enzymes involved in inflammation.

- Cellular Interactions : The benzofuran ring may influence membrane fluidity and cellular signaling pathways, contributing to its overall biological effects.

Antioxidant Effects

Research indicates that 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one exhibits potent antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Anticancer Properties

Several studies have evaluated the anticancer potential of 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.18 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 3.10 | Inhibition of cell proliferation |

| A549 | 1.80 | Modulation of cell cycle |

| HT-29 | >10 | Resistance observed |

The compound's ability to induce apoptosis was confirmed through increased activity of caspases 3 and 7 after prolonged exposure to cancer cells .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the antiproliferative effects of various derivatives of benzofuran compounds, including 4-hydroxy-6-methyl-1-benzofuran-3(2H)-one. The results indicated that this compound exhibited significant growth inhibition in multiple cancer cell lines, highlighting its potential as an anticancer agent .

- HDAC Inhibition : Another research focused on the compound's role as a histone deacetylase (HDAC) inhibitor. It was found to increase acetylated histones, suggesting that it may play a role in epigenetic regulation in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.